molecular formula C15H20N6O3 B12268278 4-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}-2-(morpholine-4-carbonyl)morpholine

4-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}-2-(morpholine-4-carbonyl)morpholine

Cat. No.: B12268278
M. Wt: 332.36 g/mol
InChI Key: XQXKVZKAGFXSGR-UHFFFAOYSA-N
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Description

4-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}-2-(morpholine-4-carbonyl)morpholine is a heterocyclic compound that contains both triazole and pyrazine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}-2-(morpholine-4-carbonyl)morpholine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-methyl-[1,2,4]triazolo[4,3-a]pyrazine with morpholine-4-carbonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

4-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}-2-(morpholine-4-carbonyl)morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the morpholine ring, where nucleophiles replace the carbonyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Sodium borohydride in methanol at 0°C.

    Substitution: Sodium hydride in dimethylformamide at 60°C.

Major Products

    Oxidation: Formation of corresponding N-oxides.

    Reduction: Formation of reduced triazole derivatives.

    Substitution: Formation of substituted morpholine derivatives.

Scientific Research Applications

4-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}-2-(morpholine-4-carbonyl)morpholine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its anticancer, antimicrobial, and antiviral properties.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}-2-(morpholine-4-carbonyl)morpholine involves its interaction with specific molecular targets. It acts as an inhibitor of certain kinases, such as c-Met and VEGFR-2, which are involved in cell signaling pathways. By inhibiting these kinases, the compound can disrupt cancer cell growth and proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}-2-(morpholine-4-carbonyl)morpholine is unique due to the presence of both morpholine and triazolopyrazine moieties, which contribute to its distinct biological activities and potential as a multi-target inhibitor.

Properties

Molecular Formula

C15H20N6O3

Molecular Weight

332.36 g/mol

IUPAC Name

[4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)morpholin-2-yl]-morpholin-4-ylmethanone

InChI

InChI=1S/C15H20N6O3/c1-11-17-18-14-13(16-2-3-21(11)14)20-6-9-24-12(10-20)15(22)19-4-7-23-8-5-19/h2-3,12H,4-10H2,1H3

InChI Key

XQXKVZKAGFXSGR-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C2N1C=CN=C2N3CCOC(C3)C(=O)N4CCOCC4

Origin of Product

United States

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